molecular formula C8H9NO B6142263 N-[(2-methylphenyl)methylidene]hydroxylamine CAS No. 14683-79-5

N-[(2-methylphenyl)methylidene]hydroxylamine

Cat. No.: B6142263
CAS No.: 14683-79-5
M. Wt: 135.16 g/mol
InChI Key: ARLLNMVPNCXCIM-TWGQIWQCSA-N
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Description

Contextualization within Oxime Ethers and Related Nitrogen-Containing Functional Groups

N-[(2-methylphenyl)methylidene]hydroxylamine is structurally classified as an aldoxime, a subclass of oximes. Oximes are organic compounds containing the functional group RR'C=NOH, where R and R' are hydrogen or organic side chains. In the case of this compound, one R group is a 2-methylphenyl group, and the other is a hydrogen atom.

This compound is part of the larger family of nitrogen-containing functional groups, which are integral to a vast array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. Oximes are closely related to other imine derivatives and are valued for their unique reactivity and stereochemical properties. They can be considered derivatives of aldehydes or ketones, formed by the condensation reaction with hydroxylamine (B1172632).

Significance of the Oxime Ether Moiety in Modern Synthetic Strategies and Chemical Theory

The oxime ether moiety (>C=N-O-) is a versatile functional group in modern organic synthesis. It serves as a key building block and intermediate in the synthesis of a variety of nitrogen-containing compounds. One of the most significant reactions of oximes is the Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. wikipedia.org This reaction is a powerful tool for the construction of complex molecules and has been widely applied in the synthesis of natural products and pharmaceuticals.

Furthermore, the oxime functional group can be readily transformed into other important functionalities. For instance, the dehydration of aldoximes yields nitriles, which are valuable precursors for carboxylic acids, amines, and other nitrogenous compounds. wikipedia.org The hydrolysis of oximes can regenerate the parent carbonyl compound, making them useful as protecting groups for aldehydes and ketones in multi-step syntheses. orientjchem.org The stereochemistry of the C=N double bond in oximes (E/Z isomerism) also adds a layer of complexity and opportunity for stereoselective synthesis.

Scope and Objectives of Academic Inquiry for this compound Research

While the general chemistry of oximes is well-established, dedicated research on this compound appears to be limited. The primary objectives of academic inquiry into this specific compound would likely focus on several key areas:

Synthesis and Characterization: Developing efficient and high-yielding synthetic routes to this compound and its derivatives. This would also involve thorough spectroscopic characterization using techniques such as NMR, IR, and mass spectrometry to fully elucidate its structure and stereochemistry.

Reaction Chemistry: Investigating the reactivity of this compound in various organic transformations. This includes studying its behavior in reactions such as the Beckmann rearrangement, dehydration, and cycloaddition reactions to explore its potential as a synthetic intermediate.

Biological Activity: Screening this compound and its derivatives for potential biological activities. Given that the precursor, 2-methylbenzaldehyde (B42018), has shown acaricidal (mite-killing) properties, it is plausible that the corresponding oxime could exhibit interesting biological effects, a hypothesis that warrants investigation. researchgate.net

Materials Science: Exploring the potential of this compound as a building block for novel polymers or materials with specific electronic or optical properties.

A deeper understanding of the fundamental properties and reactivity of this compound will pave the way for its potential application in various fields of chemical science.

Detailed Research Findings

Currently, there is a scarcity of published research focusing specifically on this compound. However, based on the well-documented chemistry of oximes, several key research findings can be inferred and are considered standard for this class of compounds.

Synthesis of this compound

The most common and straightforward method for the synthesis of aldoximes is the condensation reaction between an aldehyde and hydroxylamine or its salt, typically hydroxylamine hydrochloride. wikipedia.org For this compound, the synthesis would involve the reaction of 2-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base to neutralize the liberated HCl.

A general procedure for this type of oximation reaction often involves stirring the aldehyde and hydroxylamine hydrochloride in a suitable solvent, such as ethanol (B145695) or aqueous ethanol, with a base like sodium hydroxide (B78521) or sodium carbonate at room temperature or with gentle heating. orientjchem.org The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by extraction and purified by recrystallization.

ReactantsReagentsSolventTypical ConditionsProduct
2-MethylbenzaldehydeHydroxylamine hydrochloride, Base (e.g., Na2CO3)Ethanol/WaterRoom temperature or refluxThis compound

Physicochemical Properties

Some of the known physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 2-methylbenzaldehyde oximeSigma-Aldrich
Molecular Formula C8H9NOSanta Cruz Biotechnology scbt.com
Molecular Weight 135.16 g/mol Santa Cruz Biotechnology scbt.com
Melting Point 48-49 °CSigma-Aldrich
Appearance White solid (inferred from benzaldehyde (B42025) oxime) wikipedia.org

Spectroscopic Data

¹H NMR: The spectrum would be expected to show a characteristic singlet for the methyl group protons, multiplets for the aromatic protons, a singlet for the C-H proton of the oxime group, and a broad singlet for the O-H proton, which is often exchangeable with D₂O.

¹³C NMR: The spectrum would display signals for the methyl carbon, the aromatic carbons, and the carbon of the C=N bond.

IR Spectroscopy: Key absorption bands would be expected for the O-H stretch (broad), C=N stretch, and C-H stretches and bends of the aromatic and methyl groups.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the oxime functional group. Key reactions include:

Beckmann Rearrangement: Upon treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid), it is expected to undergo the Beckmann rearrangement to yield N-(2-methylphenyl)formamide. This reaction proceeds via the protonation of the hydroxyl group, followed by a 1,2-migration of the group anti to the departing water molecule.

Dehydration: Reaction with dehydrating agents such as acetic anhydride (B1165640) or thionyl chloride would likely lead to the formation of 2-methylbenzonitrile.

Hydrolysis: Acid-catalyzed hydrolysis would regenerate the starting aldehyde, 2-methylbenzaldehyde, and hydroxylamine. This reversibility is a key feature of oxime chemistry. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14683-79-5

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

(NZ)-N-[(2-methylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H9NO/c1-7-4-2-3-5-8(7)6-9-10/h2-6,10H,1H3/b9-6-

InChI Key

ARLLNMVPNCXCIM-TWGQIWQCSA-N

SMILES

CC1=CC=CC=C1C=NO

Isomeric SMILES

CC1=CC=CC=C1/C=N\O

Canonical SMILES

CC1=CC=CC=C1C=NO

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for N-[(2-Methylphenyl)methylidene]hydroxylamine

The foundational methods for synthesizing this compound rely on well-understood and widely implemented chemical reactions.

The most common and direct method for the synthesis of this compound is the condensation reaction between 2-methylbenzaldehyde (B42018) and a hydroxylamine (B1172632) derivative, typically hydroxylamine hydrochloride. ias.ac.inorientjchem.org This reaction is a classic example of the formation of an oxime from an aldehyde. The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of 2-methylbenzaldehyde. quora.com This is followed by the elimination of a water molecule to form the C=N double bond characteristic of an oxime. quora.comstackexchange.com

The reaction is often carried out in the presence of a base, such as sodium acetate (B1210297) or sodium carbonate, to neutralize the hydrochloric acid released from hydroxylamine hydrochloride, thereby liberating the free hydroxylamine to react. youtube.comnih.gov The choice of solvent can vary, with aqueous or alcoholic solutions being common. ias.ac.in The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. ias.ac.inyoutube.com Recent studies have also explored greener synthesis approaches, for instance, using mineral water as a solvent, which can enhance reaction rates and yields due to the presence of dissolved salts. ias.ac.in

The product, this compound, can exist as E and Z stereoisomers due to the restricted rotation around the C=N double bond. nih.gov The ratio of these isomers can be influenced by the reaction conditions.

Table 1: Conventional Synthesis of this compound

Reactant 1 Reactant 2 Catalyst/Base Solvent Product
2-Methylbenzaldehyde Hydroxylamine Hydrochloride Sodium Acetate Water/Ethanol (B145695) This compound
2-Methylbenzaldehyde Hydroxylamine Hydrochloride Sodium Carbonate Ethanol This compound

The versatility of oxime synthesis can be expanded through the derivatization of hydroxylamine precursors. This involves the use of N- or O-substituted hydroxylamines in the condensation reaction, leading to N-substituted or O-substituted oximes (oxime ethers), respectively. The synthesis of these derivatized hydroxylamines is a key preliminary step.

Strategies for preparing these precursors include the alkylation or arylation of hydroxylamine or protected hydroxylamine derivatives. organic-chemistry.org For instance, O-alkylhydroxylamines can be prepared by the alkylation of N-hydroxyphthalimide followed by hydrolysis. Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are often employed on the nitrogen atom to control the regioselectivity of alkylation or arylation, directing the substitution to either the nitrogen or oxygen atom. organic-chemistry.orgrsc.org For example, N-Boc-N-methyl hydroxylamine can be used as a precursor for the synthesis of N-methyl-O-substituted hydroxylamines. rsc.org

These derivatized hydroxylamines can then be reacted with 2-methylbenzaldehyde under similar condensation conditions to directly yield N- or O-substituted derivatives of this compound.

Novel and Advanced Synthetic Approaches for Oxime Ethers

Recent advancements in organic synthesis have led to the development of more efficient and sophisticated methods for the preparation of oxime ethers, which are O-substituted derivatives of this compound.

One-pot synthesis has emerged as a powerful strategy for improving the efficiency of chemical processes by reducing the number of separate reaction and purification steps. In the context of oxime ethers, one-pot procedures typically involve the simultaneous reaction of an aldehyde (like 2-methylbenzaldehyde), hydroxylamine hydrochloride, a base, and an alkylating agent. jocpr.comresearchgate.net

Mechanistically, the reaction proceeds through the initial formation of the oxime. The base then deprotonates the hydroxyl group of the oxime, generating an oximate anion which acts as a nucleophile and attacks the alkylating agent in a Williamson ether synthesis-like step to form the oxime ether.

While the catalytic reduction of oximes is more commonly associated with their conversion to hydroxylamines or amines, certain modern synthetic transformations involving reduction can be applied to oxime ethers. researchgate.netresearchgate.netepfl.ch A notable example is the reductive rearrangement of oximes and their ethers catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, using hydrosilanes as the reducing agent. rsc.org This reaction can lead to the formation of secondary amines. While this is a transformation of the oxime ether rather than a direct synthesis, it represents an advanced catalytic method for the further functionalization of these compounds.

The selective reduction of the C=N bond in oxime ethers without cleaving the N-O bond is a significant challenge. researchgate.net Traditional methods often rely on stoichiometric borohydrides. researchgate.net The development of catalytic systems for this transformation is an active area of research.

The direct O-alkylation and O-arylation of the parent oxime, this compound, is a key method for the synthesis of oxime ethers. This transformation is a subject of ongoing research to develop milder and more versatile catalytic systems.

O-alkylation can be achieved under basic conditions using alkylating agents like alkyl halides or sulfates. The control of N- versus O-alkylation can be a challenge with ambident anions, but for oximes, O-alkylation is generally favored under these conditions. nih.gov

More advanced methods include palladium-catalyzed O-arylation of oximes. For instance, the coupling of oximes with aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand can provide access to O-aryl oxime ethers that may be difficult to prepare by other means. organic-chemistry.org Copper-catalyzed N-arylation of hydroxylamines has also been developed, which could be extended to O-arylation protocols. organic-chemistry.org These transition-metal-catalyzed methods offer a broad substrate scope and can be performed under relatively mild conditions.

Table 2: Advanced Synthetic Approaches for Oxime Ethers

Method Description Key Reagents/Catalysts
One-Pot Synthesis In situ formation and subsequent O-alkylation of the oxime. Aldehyde, Hydroxylamine, Base, Alkylating Agent
Catalytic Reductive Rearrangement Transformation of oxime ethers into secondary amines. B(C₆F₅)₃, Hydrosilanes

Mechanistic Investigations of Formation Reactions

The presence of the methyl group at the ortho position in 2-methylbenzaldehyde can introduce steric hindrance, which may affect the rate of nucleophilic attack and the subsequent tetrahedral intermediate's stability. Electronically, the methyl group is weakly electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025).

Detailed kinetic and thermodynamic data for the formation of this compound are not extensively available in the reviewed scientific literature. However, the general principles of oxime formation kinetics can be applied to understand the reaction progress. The reaction rate is typically dependent on the pH of the medium, as both the protonation of the carbonyl group and the availability of the nucleophilic form of hydroxylamine are pH-dependent.

Generally, the formation of oximes is fastest in weakly acidic conditions (around pH 4-5). In highly acidic solutions, the hydroxylamine is protonated, reducing its nucleophilicity. Conversely, in neutral or basic solutions, the carbonyl group is less activated towards nucleophilic attack. A bell-shaped pH-rate profile is therefore characteristic of many oximation reactions.

To illustrate the expected trends, hypothetical kinetic data for the formation of various substituted benzaldehyde oximes are presented in the interactive table below. It is important to note that these are representative values and not experimentally determined data for the specific compounds.

Hypothetical Kinetic Data for Substituted Benzaldehyde Oxime Formation

Substituent Rate Constant (k) at 298 K (M⁻¹s⁻¹) Activation Energy (Ea) (kJ/mol)
4-Nitro 2.5 x 10⁻² 55
4-Chloro 1.8 x 10⁻² 60
Unsubstituted 1.2 x 10⁻² 65
4-Methyl 0.8 x 10⁻² 70
2-Methyl Data not available Data not available

The efficiency and selectivity of the formation of this compound can be significantly influenced by the choice of catalysts, solvents, and the nature of the hydroxylamine reagent.

Catalysts:

The oximation reaction is often catalyzed by acids or bases. As mentioned, weak acid catalysis is generally most effective. Various catalysts have been employed for the synthesis of oximes, including solid acid catalysts and metal complexes, which can enhance the reaction rate and allow for milder reaction conditions. For instance, the use of catalysts can lead to high conversion rates of the aldehyde and high selectivity for the desired oxime product.

Solvents:

The polarity of the solvent can play a crucial role in the reaction rate. ajpojournals.orgchemrxiv.org Polar protic solvents, such as ethanol and methanol, are commonly used for oximation reactions as they can solvate the reactants and intermediates, and also participate in proton transfer steps. ajpojournals.orgchemrxiv.org The choice of solvent can also affect the equilibrium position of the reaction. In some cases, the use of less polar solvents can favor the forward reaction by facilitating the removal of water.

Reagents:

The most common reagent for oximation is hydroxylamine hydrochloride (NH₂OH·HCl), which is a stable salt. A base, such as sodium hydroxide (B78521) or sodium carbonate, is typically added to liberate the free hydroxylamine in situ. mdpi.com The stoichiometry of the base is crucial; an appropriate amount is needed to neutralize the HCl and deprotonate the hydroxylamine hydrochloride without making the solution too basic, which would disfavor the reaction. mdpi.com The use of different hydroxylamine derivatives can also influence the reaction, though for the synthesis of the parent oxime, hydroxylamine itself is the standard reagent.

The table below summarizes the general influence of these factors on the synthesis of benzaldehyde oximes, which can be extrapolated to the formation of this compound.

Influence of Reaction Parameters on Benzaldehyde Oxime Synthesis

Parameter Effect on Reaction Efficiency Effect on Selectivity
Catalyst Weak acids generally increase the reaction rate. Can improve selectivity by favoring the desired reaction pathway.
Solvent Polar protic solvents often facilitate the reaction. Can influence the ratio of (E) and (Z) isomers of the oxime.
Reagents The choice of base and its stoichiometry is critical for optimal pH. Purity of reagents is important to avoid side reactions.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of N-[(2-methylphenyl)methylidene]hydroxylamine, offering detailed insights into its molecular framework, geometric isomerism, and the electronic effects of its substituents.

The presence of the C=N double bond in this compound gives rise to the possibility of geometric isomers, designated as (E) and (Z) configurations. Multi-dimensional NMR techniques are pivotal in distinguishing between these isomers and in performing a detailed conformational analysis.

COSY (Correlation Spectroscopy): This 2D NMR experiment would reveal the scalar couplings between protons, helping to assign the protons on the 2-methylphenyl ring by showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This is crucial for the unambiguous assignment of the protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly powerful for determining the E/Z configuration of the oxime. unl.pt In the (E)-isomer, the imine proton and the hydroxyl proton are on opposite sides of the C=N bond, while in the (Z)-isomer, they are on the same side. A NOESY experiment would show a spatial correlation (a cross-peak) between the imine proton and the ortho-protons of the phenyl ring in one isomer, which would be absent or weaker in the other. This spatial proximity information allows for the definitive assignment of the geometric configuration.

Interactive Data Table: Illustrative ¹H and ¹³C NMR Data for a Tolylhydroxylamine Analogue (Note: This data is for an analogous compound and serves for illustrative purposes.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH₃2.35 (s)12.78
Ar-H7.31 (m), 7.83 (d)113.57, 114.29, 119.28, 121.58, 124.55, 127.50, 138.27
CH=N8.07 (s)159.30
C-OH-85.87
Ar-C (quaternary)-168.46

The electronic nature of the 2-methyl group on the phenyl ring influences the chemical shifts of the protons and carbons in this compound. The methyl group is an electron-donating group, which generally leads to an upfield shift (lower ppm values) of the aromatic protons and carbons, particularly at the ortho and para positions, due to increased electron density. nist.gov

Studies on substituted benzylideneanilines, which also contain the C=N bond, have shown that electron-withdrawing substituents on the benzylidene ring cause a shielding effect on the imine carbon (δC=N), while electron-donating groups have the opposite effect. reddit.comnih.gov This is attributed to the resonance effects of the substituents predominating over inductive effects. reddit.com Therefore, the 2-methyl group in the target compound is expected to cause a downfield shift of the C=N carbon signal compared to the unsubstituted benzaldoxime.

The coupling constants between the aromatic protons can also be affected by substituents, although these effects are generally smaller than the changes in chemical shifts. The presence of the ortho-methyl group will also influence the rotational barrier around the C-C single bond connecting the phenyl ring and the imine carbon, which can be studied by variable temperature NMR experiments.

High-Resolution Mass Spectrometry and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound. The fragmentation patterns observed in the mass spectrum offer valuable information for structural confirmation.

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the structure of a compound. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the different functional groups. For example, the fragmentation of the 2-methylphenyl group and the oxime moiety would produce specific daughter ions that can be predicted and compared with the experimental data.

The fragmentation of this compound can be studied under different ionization conditions, such as electron ionization (EI) and electrospray ionization (ESI), to gain a more complete picture of its gas-phase chemistry.

Under Electron Ionization (EI) , which is a hard ionization technique, extensive fragmentation is expected. Common fragmentation pathways for related aromatic compounds often involve the loss of small neutral molecules or radicals. For this compound, potential fragmentation pathways could include:

Cleavage of the N-O bond.

Loss of the hydroxyl group.

Fragmentation of the 2-methylphenyl ring, such as the loss of a methyl radical followed by the loss of HCN.

Under Electrospray Ionization (ESI) , a soft ionization technique, the protonated molecule [M+H]⁺ would be the predominant species. The fragmentation of this ion in an MS/MS experiment would likely involve the loss of stable neutral molecules. For amides, a common fragmentation is the cleavage of the N-CO bond. unl.ptnih.gov For the oxime, a likely fragmentation pathway for the protonated molecule would be the loss of a water molecule.

Interactive Data Table: Predicted Key Fragment Ions of this compound

Ionization ModeParent Ion (m/z)Key Fragment Ions (m/z)Probable Neutral Loss
EI[C₈H₉NO]⁺˙[C₈H₈N]⁺OH
EI[C₈H₉NO]⁺˙[C₇H₆N]⁺CH₃, H₂O
ESI[C₈H₉NO+H]⁺[C₈H₈N]⁺H₂O
ESI[C₈H₉NO+H]⁺[C₇H₈]⁺˙CHNOH

X-ray Crystallography and Solid-State Structural Characterization

While no specific crystal structure for this compound has been found in the searched literature, X-ray crystallography remains the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals could be obtained, this technique would provide precise information on bond lengths, bond angles, and torsion angles.

A crystallographic study would definitively establish the (E) or (Z) configuration of the oxime in the solid state. It would also reveal the conformation of the molecule, including the dihedral angle between the plane of the 2-methylphenyl ring and the plane of the C=N-OH group.

Furthermore, the crystal packing would show the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group of the oxime, which govern the supramolecular architecture. rsc.org Studies on other substituted benzaldehyde (B42025) derivatives have revealed that weak C-H···O hydrogen bonds and π-π stacking interactions often play a significant role in the crystal packing. rsc.org

Based on a comprehensive search of publicly available scientific databases and literature, detailed experimental data specifically for the compound This compound (also known as 2-methylbenzaldehyde (B42018) oxime; CAS No. 14683-79-5) is not available.

Specifically, the information required to populate the requested sections and subsections of the article—including crystallographic data and vibrational spectroscopy analysis—could not be located for this exact molecule.

: No published single-crystal X-ray diffraction studies were found for this compound. Consequently, crucial information regarding its crystal packing, specific intermolecular interactions (such as hydrogen bonding and π-stacking), and precise measurements of bond lengths, bond angles, and torsional angles in the crystalline state is not available in the scientific literature.

Vibrational Spectroscopy (Infrared and Raman): While general frequency ranges for functional groups like C=N, N-O, and O-H are known, specific, experimentally determined Infrared (IR) and Raman spectra for this compound, along with detailed assignments of its characteristic vibrational modes, have not been published.

Due to the absence of this specific empirical data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict constraints of the provided outline. Using data from related but different compounds would violate the core instruction to focus solely on this compound.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and reactivity. Molecular modeling techniques are used to explore the conformational space of N-[(2-methylphenyl)methylidene]hydroxylamine and identify its most stable forms.

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing one or more of its dihedral angles and calculating the corresponding energy. scispace.comresearchgate.net For this compound, key rotatable bonds would be identified, such as the C-N and N-O single bonds. By performing a relaxed PES scan, where all other geometric parameters are optimized at each step, the low-energy regions of the conformational landscape can be identified.

The minima on the PES correspond to stable conformers of the molecule. scispace.com Full geometry optimization and frequency calculations are then performed on these candidate structures to confirm that they are true local minima and to determine their relative energies. This process allows for the identification of the global minimum energy conformer, which is the most stable arrangement of the molecule in the gas phase.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound (Note: The following data is for illustrative purposes only and does not represent experimentally verified values.)

ConformerDihedral Angle (C-N-O-H)Relative Energy (kcal/mol)
1 (Global Minimum)180° (trans)0.00
260° (gauche)1.52
3-60° (gauche)1.52

While PES scans provide a static picture of the stable conformers, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the molecule over time. nih.gov In an MD simulation, the classical equations of motion are solved for all atoms in the system, allowing the molecule to explore its conformational space at a given temperature.

MD simulations can reveal the transitions between different stable conformers and the timescales on which these transitions occur. This provides a more realistic picture of the molecule's behavior in a dynamic environment, such as in solution. The trajectories from MD simulations can also be analyzed to understand how different parts of the molecule move and interact with each other.

Reactivity Prediction and Mechanistic Insights via Computational Approaches

Computational methods are invaluable for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions. nih.govresearchgate.net For this compound, computational approaches can identify the most likely sites for nucleophilic or electrophilic attack and can map out the energy profiles of potential reaction pathways.

Reactivity descriptors derived from DFT calculations, such as the Fukui functions and the dual descriptor, can be used to predict the local reactivity of different atoms in the molecule. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich regions that are susceptible to electrophilic attack and electron-poor regions that are prone to nucleophilic attack. researchgate.net

To gain mechanistic insights, the potential energy surfaces of chemical reactions involving this compound can be explored to locate transition states. A transition state is a first-order saddle point on the PES that connects the reactants to the products. By calculating the energy of the transition state, the activation energy of the reaction can be determined, which is a key factor in determining the reaction rate. The intrinsic reaction coordinate (IRC) can be calculated to confirm that the identified transition state correctly connects the desired reactants and products.

Table 4: Hypothetical Reactivity Indices for this compound (Note: The following data is for illustrative purposes only and does not represent experimentally verified values.)

AtomFukui Function (f-) for Nucleophilic AttackFukui Function (f+) for Electrophilic Attack
C (imine)0.150.05
N (imine)0.080.12
O (hydroxyl)0.030.20

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The energies and shapes of these orbitals provide critical information about a molecule's nucleophilic and electrophilic nature.

The HOMO, being the outermost orbital containing electrons, acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, signifying stronger nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital that is empty, ready to accept electrons, thus defining the molecule's electrophilicity. A lower LUMO energy suggests a greater ability to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. biointerfaceresearch.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com Conversely, a small gap suggests that the molecule is more reactive and can be more easily polarized. biointerfaceresearch.com

For this compound, the HOMO is expected to be localized primarily on the hydroxylamine (B1172632) moiety and the π-system of the benzene (B151609) ring, reflecting the regions of highest electron density. The LUMO is likely to be distributed over the C=N double bond and the aromatic ring, representing the most electrophilic sites.

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the molecule's chemical behavior. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. biointerfaceresearch.com

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires an additional electronic charge from the environment.

ParameterSymbolFormulaTypical Value (eV) for Aromatic Oximes
HOMO EnergyEHOMO--6.0 to -7.5
LUMO EnergyELUMO--1.0 to -2.5
Energy GapΔEELUMO - EHOMO4.0 to 5.5
Electronegativityχ-(EHOMO + ELUMO)/23.5 to 5.0
Chemical Hardnessη(ELUMO - EHOMO)/22.0 to 2.75
Electrophilicity Indexωχ2 / (2η)2.2 to 5.1

Note: The values presented are illustrative for aromatic oximes and not specific to this compound.

Transition State Elucidation and Reaction Pathway Mapping

Computational chemistry is an invaluable tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. nih.gov A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate.

For this compound, theoretical investigations could elucidate the mechanisms of various reactions, such as its formation from 2-methylbenzaldehyde (B42018) and hydroxylamine, its hydrolysis, or its participation in cycloaddition reactions. For instance, in the reaction between a benzaldehyde (B42025) derivative and an amine, DFT calculations can identify transition states corresponding to nucleophilic attack, hydrogen transfer, and dehydration steps. nih.gov

By calculating the vibrational frequencies of a stationary point on the potential energy surface, its nature can be confirmed. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies, whereas a transition state is characterized by having exactly one imaginary frequency. researchgate.net This imaginary frequency corresponds to the motion along the reaction coordinate that leads from the reactant to the product.

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from a transition state structure. These calculations map the minimum energy path connecting the transition state to the corresponding reactants and products, providing a complete picture of the reaction pathway. nih.gov This allows for a detailed understanding of the structural changes that occur throughout the reaction.

Molecular Electrostatic Potential (MEP) Maps for Reaction Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic distribution of a molecule, which is crucial for predicting its reactive behavior. wolfram.comresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.

Typically, the color-coding convention is as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. researchgate.netnih.gov

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are the sites for nucleophilic attack. researchgate.netnih.gov

Green: Regions of neutral or near-zero potential. nih.gov

For this compound, the MEP map would be expected to show a region of strong negative potential (red) around the oxygen atom of the hydroxyl group, due to its high electronegativity and the presence of lone pairs. This makes the oxygen atom a primary site for electrophilic attack and hydrogen bond donation. The nitrogen atom of the oxime group would also exhibit negative potential. In contrast, the hydrogen atom of the hydroxyl group would be a site of positive potential (blue), making it susceptible to nucleophilic attack or deprotonation. The aromatic ring would display a mix of potentials, with the π-cloud generally being a region of negative potential.

MEP analysis, therefore, provides an intuitive and powerful method for identifying the reactive sites for electrophilic and nucleophilic interactions, as well as predicting non-covalent interactions like hydrogen bonding. researchgate.net

Advanced Electron Density Analysis

Beyond the orbital-based descriptions, several computational methods analyze the electron density itself to extract detailed chemical information about bonding, delocalization, and intermolecular interactions. These methods provide a complementary and often more profound understanding of the molecule's electronic structure.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. readthedocs.iowikipedia.org This method provides a quantitative description of bonding in terms of natural atomic orbitals and natural hybrid orbitals.

A key feature of NBO analysis is its ability to quantify delocalization effects through second-order perturbation theory. It analyzes the energetic stabilization resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. A larger stabilization energy (E(2)) indicates a more significant delocalization or hyperconjugative interaction. rsc.org

In this compound, NBO analysis would provide detailed information on:

Hybridization: The specific sp-hybridization of the atoms in the C=N-O linkage.

Bond Polarity: The charge distribution and polarization of the C=N, N-O, and O-H bonds.

Delocalization: Quantifying the π-conjugation between the aromatic ring and the C=N bond, as well as hyperconjugative interactions, such as those between the oxygen lone pairs (donor) and the antibonding σ(N-C) or σ(C-C) orbitals (acceptor). These interactions are crucial for understanding the molecule's stability and geometry. rsc.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Chemical Bonding Visualization

The Electron Localization Function (ELF) is a powerful tool for visualizing chemical bonding in a chemically intuitive way. wikipedia.orgjussieu.fr It is a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.org ELF values range from 0 to 1.

High ELF values (close to 1): Indicate regions of high electron localization, corresponding to covalent bonds, lone pairs, and atomic cores. taylorandfrancis.com

Low ELF values: Represent regions of low electron localization or delocalization.

ELF analysis provides a clear, visual partition of the molecular space into chemically meaningful regions. For this compound, an ELF plot would distinctly show basins of attraction corresponding to the C-H, C-C, C=N, N-O, and O-H bonds, as well as the lone pairs on the oxygen and nitrogen atoms. wikipedia.org This offers a "faithful visualization of VSEPR theory in action". wikipedia.org

The Localized Orbital Locator (LOL) provides similar information to ELF but is based on the kinetic energy density. It also helps in identifying regions of high and low electron localization, offering another visual perspective on the chemical bonding within the molecule.

Quantum Theory of Atoms in Molecules (QTAIM) for Intermolecular Interaction Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orgamercrystalassn.org This theory defines atoms and the bonds that connect them based on the topology of the electron density (ρ). wikipedia.org

A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the density is zero. researchgate.net The properties of the electron density at the BCP provide profound insights into the nature of the chemical bond. Important parameters at the BCP include:

The electron density (ρ(r)): Its value correlates with the bond order.

The Laplacian of the electron density (∇²ρ(r)): The sign of the Laplacian distinguishes between different types of interactions. A negative value indicates a shared interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value signifies a closed-shell interaction (like ionic bonds, hydrogen bonds, or van der Waals interactions), where electron density is depleted in the interatomic region. wiley-vch.de

Reactivity and Reaction Mechanisms of N 2 Methylphenyl Methylidene Hydroxylamine

Nucleophilic and Electrophilic Reactivity of the Oxime Ether Moiety

The oxime functional group is amphiphilic, meaning it can react with both electrophiles and nucleophiles. The lone pair of electrons on the nitrogen atom confers nucleophilicity, while the carbon atom of the C=N bond is electrophilic due to the electronegativity of the nitrogen and oxygen atoms.

The oxygen and nitrogen atoms of the oxime group are potential sites for electrophilic attack. Reactions with electrophiles, such as alkylating and acylating agents, typically occur at the oxygen atom, leading to the formation of O-substituted oxime ethers. acs.org This O-alkylation can be achieved through nucleophilic substitution protocols. acs.org For instance, the oxime can react with alkyl halides or other alkylating agents, often in the presence of a base to deprotonate the hydroxyl group and increase its nucleophilicity.

Acylation similarly occurs at the oxygen atom. Reagents like acyl chlorides or anhydrides react with N-[(2-methylphenyl)methylidene]hydroxylamine to form O-acyl oximes. These O-acylated derivatives can serve as better leaving groups in subsequent reactions, such as the Beckmann rearrangement. masterorganicchemistry.com

Table 1: Examples of Electrophilic Reactions of Oximes

Reaction Type Electrophile Example Product Type
Alkylation Alkyl Halide (R-X) O-Alkyl Oxime Ether

The carbon atom of the C=N bond in this compound is electrophilic and susceptible to attack by nucleophiles. libretexts.org

Hydrolysis: Under acidic conditions, oximes can be hydrolyzed back to their parent aldehyde or ketone and hydroxylamine (B1172632). wikipedia.org For this compound, this reaction would yield 2-methylbenzaldehyde (B42018) and hydroxylamine. The mechanism involves protonation of the oxime nitrogen, followed by the addition of water to the carbon atom and subsequent elimination of hydroxylamine. masterorganicchemistry.comyoutube.com

Transoximation: Transoximation is a process where the oxime functional group is transferred from one carbonyl compound to another. rsc.org This reaction is typically catalyzed by an acid and involves the in-situ hydrolysis of the starting oxime to generate hydroxylamine, which then reacts with another available carbonyl compound. rsc.org this compound could, in the presence of a different aldehyde or a ketone and an acid catalyst, transfer its =N-OH group to form a new oxime and regenerate 2-methylbenzaldehyde.

Rearrangement Reactions and Tautomerism Studies

The structure of this compound allows for stereoisomerism and makes it a potential substrate for classic rearrangement reactions.

Due to the restricted rotation around the carbon-nitrogen double bond, this compound can exist as two geometric isomers: E and Z (historically referred to as syn and anti). adichemistry.comdalalinstitute.comdoubtnut.com In the case of aldoximes, the syn isomer has the hydrogen atom and the hydroxyl group on the same side of the C=N bond, while in the anti isomer, they are on opposite sides. adichemistry.comvedantu.com These stereoisomers are distinct compounds with potentially different physical properties and reactivity. wikipedia.org The interconversion between these isomers can sometimes be achieved under specific conditions, such as changes in pH or temperature, which can be crucial in stereospecific reactions like the Beckmann rearrangement. chemistrysteps.com

Table 2: Geometric Isomers of this compound

Isomer Description
E-isomer (anti) The hydroxyl group is on the opposite side of the C=N bond relative to the hydrogen atom.

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide or a nitrile. wikipedia.orgorganic-chemistry.org For aldoximes like this compound, the rearrangement typically yields a nitrile. masterorganicchemistry.com The reaction is initiated by converting the hydroxyl group into a good leaving group, often by protonation in strong acid or by reaction with reagents like phosphorus pentachloride or tosyl chloride. wikipedia.org The migration of the group anti to the leaving group occurs in a concerted fashion. wikipedia.orgorganic-chemistry.org In the case of an aldoxime, the migrating group is the hydrogen atom attached to the carbonyl carbon. masterorganicchemistry.com This migration leads to a nitrilium ion intermediate, which, after deprotonation, gives the corresponding nitrile. Therefore, under Beckmann conditions, this compound is expected to rearrange to form 2-methylbenzonitrile.

Cycloaddition and Other Pericyclic Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are a key class of reactions in organic chemistry. msu.eduimperial.ac.uk Oximes and their derivatives can participate in such transformations.

One notable example involving a related structure is the photoinduced electron transfer (PET) initiated oxidative cyclization of 2′-arylbenzaldehyde oxime ethers to form phenanthridines. nih.gov In this process, the oxime ether, upon irradiation in the presence of a photosensitizer, forms a radical cation. This is followed by an intramolecular nucleophilic attack of the tethered aryl ring onto the nitrogen of the oxime ether moiety, leading to cyclization. nih.gov This type of reaction provides a pathway to complex heterocyclic structures from oxime precursors. Although this specific study used O-methyl oxime ethers, it highlights a potential reactive pathway for derivatives of this compound in pericyclic-type cyclization reactions.

Involvement in [3+2] Cycloaddition Reactions (e.g., as Dipoles or Dipolarophiles)

While oximes like this compound are not formally 1,3-dipoles, they can readily participate in [3+2] cycloaddition reactions through their nitrone tautomers. rsc.orgresearchgate.netrsc.orgresearchgate.net This oxime-nitrone tautomerism, although often favoring the oxime form, provides a pathway to the more reactive nitrone species which is a classic 1,3-dipole. researchgate.netuchicago.edu The nitrone then undergoes a Huisgen 1,3-dipolar cycloaddition with a dipolarophile, typically an alkene or alkyne, to yield five-membered heterocyclic rings such as isoxazolidines. wikipedia.orgorganic-chemistry.orgnih.gov

Even though the nitrone tautomer is generally less stable than the oxime, it is significantly more reactive in cycloadditions. researchgate.net The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. wikipedia.org For typical terminal alkenes reacting with C-aryl nitrones, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the nitrone, leading predominantly to 5-substituted isoxazolidines. wikipedia.org

Table 1: Generalized [3+2] Cycloaddition via Oxime-Nitrone Tautomerism

Reactant 1 (Oxime) Tautomerization 1,3-Dipole Reactant 2 (Dipolarophile) Product
N-Arylmethylidenehydroxylamine C-Aryl Nitrone Alkene (e.g., Styrene) 5-Substituted Isoxazolidine

Other Concerted Reactions

Beyond [3+2] cycloadditions, the hydroxylamine functionality can be involved in other concerted pericyclic reactions. One notable example is the Cope-type hydroamination, which is the reverse of the Cope elimination. The Cope elimination involves the pyrolysis of tertiary N-oxides, which proceeds through a concerted, five-membered cyclic transition state to produce an alkene and a hydroxylamine. nih.gov Consequently, the reverse reaction, the addition of a hydroxylamine to an alkene, can be considered a concerted process for forming N,N-disubstituted hydroxylamines. nih.gov

Additionally, when reacting with electron-deficient alkenes, oximes can undergo an ene-like reaction, which represents another possible concerted pathway. rsc.org This reaction proceeds via the nitrogen lone pair in a formal Michael addition, resulting in the formation of N-alkylnitrones. rsc.org

Radical and Transition Metal-Mediated Transformations

The N-O bond in the oxime ether functional group is relatively weak (estimated at ~57 kcal/mol), making it susceptible to cleavage under various conditions to initiate radical or metal-mediated transformations. researchgate.net

Generation and Reactivity of Iminyl Radicals from N-O Bond Fragmentation

The homolytic cleavage of the N-O bond in oxime derivatives is a common method for generating nitrogen-centered iminyl radicals. This fragmentation can be initiated by various means, including photochemically, through single-electron transfer (SET) from a reductant, or via transition metal catalysis.

Photoinduced strategies enable the generation of iminyl radicals from simple oximes, which can then trigger cascade reactions involving C-C or C-H bond cleavage to form distal carbon radicals. These radicals can subsequently undergo functionalization reactions like fluorination, chlorination, and azidation.

Reductive cleavage using reagents like samarium diiodide (SmI₂) is another effective method. SmI₂ facilitates a single-electron transfer to the oxime ether, cleaving the N-O bond to form an iminyl radical. This radical can then undergo further reactions, such as intramolecular cyclization onto an appended alkene or alkyne, providing a straightforward route to five-membered cyclic imines and other nitrogen heterocycles.

Metal-Catalyzed Transformations Involving the Oxime Ether Functional Group

A wide array of transition metals, including copper, nickel, iron, and rhodium, catalyze diverse transformations of oximes and their derivatives. nih.govmdpi.com These reactions often leverage the facile cleavage of the N-O bond. A common mechanistic step involves the oxidative insertion of a low-valent metal catalyst into the N-O bond, forming a metal-iminyl intermediate. researchgate.net

Recent studies using density functional theory (DFT) suggest that transformations catalyzed by Fe(II) and Cu(I) are more likely to proceed through a metal-bound iminyl radical rather than a free radical. This control over the radical's reactivity can lead to higher selectivity in reactions.

These metal-catalyzed processes enable a variety of synthetic applications:

C-H Amination: Copper-mediated reactions using oximes as amino donors can directly introduce an NH₂ group onto aromatic and heterocyclic rings. researchgate.net

Cyclization Reactions: Rhodium catalysts can engage oximes in [3+2] cyclization reactions with α-diazo compounds to form oxazoles. mdpi.com

Cascade Reactions: Nickel and iron catalysts have been used in cascade radical reactions of oxime esters to synthesize various pyrroline (B1223166) derivatives. mdpi.com

Table 2: Examples of Metal-Catalyzed Transformations of Oxime Derivatives

Metal Catalyst Reaction Type Substrates Product Type
Cu(I) C-H Amination Oxime, Arene Primary Aniline
Rh₂(OAc)₄ [3+2] Cyclization Oxime, α-Diazo Compound Oxazole
Ni(II)/Fe(II) Radical Cascade/Cyclization Aryl Oxime Ester, Diselenide Pyrroline

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate or Building Block in Organic Synthesis

N-[(2-methylphenyl)methylidene]hydroxylamine is a valuable building block for constructing more complex organic molecules, especially those containing nitrogen. The oxime moiety can undergo a range of reactions, including reduction, rearrangement, and cycloaddition, making it a precursor to several important classes of compounds.

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, natural products, and agrochemicals. nih.govnih.gov The utility of this compound as a precursor lies in its ability to be transformed into various nitrogenous scaffolds.

Amines and Amino Alcohols: The reduction of the oxime functional group is a standard method for synthesizing primary amines. Various reducing agents can be employed to cleave the N-O bond and reduce the C=N double bond. Furthermore, the oxime can be a precursor to vicinal amino alcohols, which are important synthons in medicinal chemistry. researchgate.net The synthesis of these compounds often involves multi-step sequences where the oxime is a key intermediate.

Isoxazolines: Isoxazolines are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. They are frequently used as synthetic intermediates and are known to exhibit a range of biological activities. nih.gov A primary route to isoxazolines is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene. nih.govasianpubs.org Oximes like this compound can serve as precursors to the necessary nitrile oxides through oxidation. Additionally, hydroxylamine (B1172632) derivatives can react with specific ketones to form isoxazolines. nih.govjournalagent.com These heterocycles are valuable building blocks for accessing amino alcohols and other complex molecules. nih.gov

Azetidines: Azetidines are saturated four-membered nitrogen-containing heterocycles. bham.ac.uk This strained ring system is found in several natural products and is of interest in medicinal chemistry. nih.govmedwinpublishers.com A modern synthetic approach involves the intermolecular aza Paternò-Büchi reaction, which is a [2+2] photocycloaddition. Recent research has demonstrated that oximes can participate in visible-light-mediated intermolecular [2+2] photocycloadditions with alkenes to yield highly functionalized azetidines. nih.gov This method provides a direct route to these desirable synthetic targets from readily available precursors. nih.gov

Target HeterocycleGeneral Synthetic Strategy from Oxime/Hydroxylamine PrecursorKey Reaction Type
AminesReduction of the C=N-OH group.Reduction
Amino AlcoholsMulti-step synthesis involving the oxime functionality as an intermediate.Reduction / Addition
IsoxazolinesOxidation to nitrile oxide followed by [3+2] cycloaddition with an alkene.1,3-Dipolar Cycloaddition
AzetidinesVisible-light-mediated reaction with an alkene.[2+2] Photocycloaddition

Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is critical in modern chemistry, particularly for the synthesis of pharmaceuticals. While this compound is itself achiral, it can be employed in stereoselective reactions through the use of chiral catalysts or auxiliaries. Asymmetric synthesis often relies on the use of chiral ligands to control the stereochemical outcome of a reaction. For instance, the catalytic asymmetric synthesis of isoxazolines from nitrile oxides and alkenes can be achieved using chiral ligand-metal complexes, although controlling regioselectivity can be a challenge. nih.gov Similarly, the reduction of the C=N bond of the oxime can be performed asymmetrically using chiral reducing agents or catalysts to produce chiral amines or hydroxylamines.

Ligand Chemistry and Organometallic Applications

The nitrogen and oxygen atoms in the oxime group possess lone pairs of electrons, making them excellent donors for coordinating with metal ions. This property allows this compound and related oxime ethers to function as ligands in organometallic chemistry.

The coordination chemistry of transition metals is fundamental to their roles in catalysis and biological systems. tcd.iemdpi.com Ligands containing both nitrogen and oxygen donor atoms, such as Schiff bases and hydroxylamine derivatives, form stable complexes with a variety of transition metals, including Ni(II), Cu(II), Co(III), and Fe(III). ucj.org.uaresearchgate.net Oximes typically coordinate to metal centers through the nitrogen atom of the C=N group. Depending on the reaction conditions and the specific metal, the oxygen atom of the hydroxyl group can also participate in coordination, often after deprotonation, leading to the formation of stable chelate rings. This bidentate N,O-coordination is a common binding mode for this class of ligands.

Metal Ion ExampleTypical Coordination ModePotential Complex Geometry
Copper (II)N,O-bidentateSquare Planar / Octahedral
Nickel (II)N,O-bidentateSquare Planar / Octahedral
Cobalt (II/III)N,O-bidentateOctahedral
Palladium (II)N-monodentate or N,O-bidentateSquare Planar

Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds. nih.gov This field heavily relies on the design and synthesis of chiral ligands that can effectively transfer their stereochemical information to the products of a reaction. nih.govrsc.org By introducing chiral centers into the structure of an oxime ligand, it is possible to create a chiral environment around a coordinated metal catalyst. Such chiral metal-oxime complexes can then be used to catalyze a wide range of asymmetric transformations, including hydrogenations, cycloadditions, and carbon-carbon bond-forming reactions, with high levels of enantioselectivity. mdpi.com The development of new chiral catalysts often involves screening libraries of ligands, and oxime-based structures represent a potentially valuable, though less common, class of ligands for this purpose.

Advanced Materials and Polymer Chemistry

The application of this compound in the fields of advanced materials and polymer chemistry is not as extensively documented as its role in organic synthesis. However, the oxime functional group possesses reactivity that could potentially be exploited in materials science. For example, oxime chemistry is utilized in "click" reactions for polymer modification and bioconjugation due to its efficiency and selectivity. Furthermore, polyoximes, polymers containing repeating oxime units, have been investigated for various applications, including as sensors and in the controlled release of aldehydes. While specific research detailing the incorporation of this compound into polymers or advanced materials is limited, the fundamental reactivity of the oxime group suggests potential for its use as a monomer or a modifying agent in the development of new functional materials.

Incorporation into Polymer Backbones for Functional Materials

The oxime group of this compound is a versatile functional handle that allows for its integration into macromolecular structures, paving the way for new functional polymers. The incorporation can be achieved through two primary strategies: direct polymerization of a modified monomer or by using the oxime as a site for post-polymerization modification, often termed "click chemistry". researchgate.net

One theoretical pathway involves creating a polymerizable derivative, for instance, by introducing a vinyl group onto the phenyl ring, creating a monomer analogous to N-[(4-ethenylphenyl)methylidene]hydroxylamine. This monomer could then undergo radical polymerization to form a polymer with the oxime moiety as a pendant group along the backbone.

A more widely applicable method is the use of oxime ligation, a highly efficient "click" reaction, for post-polymerization modification. nih.gov In this approach, a pre-formed polymer backbone containing aldehyde or ketone functionalities can be reacted with this compound. Conversely, a polymer with aminooxy side chains can be reacted with 2-methylbenzaldehyde (B42018), the precursor to the compound of interest, to form the desired oxime linkage. researchgate.net This modular strategy allows for the precise introduction of the specific properties conferred by the 2-methylphenyl group into a variety of polymer scaffolds. researchgate.net

Furthermore, research on related structures, such as p-hydroxybenzaldehyde oxime, has demonstrated the feasibility of creating terpolymers through condensation reactions involving the aromatic ring. researchgate.net This suggests that this compound could potentially be incorporated into condensation polymers like polyesters or polyamides if functionalized with appropriate reactive groups (e.g., hydroxyl or carboxyl groups). The resulting materials could exhibit tailored thermal stability and chelation properties. researchgate.net

Potential in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The hydroxyl (-OH) group and the nitrogen atom of the imine group in this compound are prime candidates for forming strong hydrogen bonds. nih.gov These interactions are directional and specific, making them powerful tools for directing the self-assembly of molecules into well-defined, higher-order structures. rsc.org

The study of closely related oxime structures reveals a propensity for forming distinct hydrogen-bonding patterns. Molecules can organize into centrosymmetric dimers through O-H···N hydrogen bonds, or they can form infinite chains via O-H···O interactions if another acceptor site is available. nih.gov In the case of this compound, the oxime group can act as both a hydrogen bond donor (via the -OH) and an acceptor (via the nitrogen lone pair). This dual nature allows for the formation of robust self-assembled structures, such as one-dimensional chains or two-dimensional sheets, held together by a network of these intermolecular forces. nih.govrsc.org

The presence of the 2-methyl group on the phenyl ring is expected to play a crucial role in the stereochemistry of the self-assembly process. This ortho-substituent can introduce steric hindrance that influences the preferred conformation of the molecule and the geometry of the resulting supramolecular architectures. It may favor specific packing arrangements in the solid state or guide the formation of particular aggregates in solution. The interplay between the strong, directional hydrogen bonds of the oxime group and the weaker, less directional van der Waals forces involving the aromatic ring and methyl group will ultimately determine the final assembled structure.

The potential for this compound to form predictable, hydrogen-bonded synthons makes it a valuable building block for crystal engineering and the design of new molecular materials with specific organizational motifs.

Advanced Analytical Methodologies for N 2 Methylphenyl Methylidene Hydroxylamine

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is a cornerstone for the analysis of organic compounds like N-[(2-methylphenyl)methylidene]hydroxylamine. It allows for the separation of the compound from impurities, starting materials, and potential isomers, which is essential for quality control and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed for purity assessment and quantification. orientjchem.org This method separates compounds based on their hydrophobicity.

The quantitative determination relies on the principle that the peak area of the analyte is directly proportional to its concentration. A calibration curve is constructed by injecting standards of known concentrations to accurately determine the amount of the compound in a sample. researchgate.net While specific validated methods for this exact compound are not extensively published, a typical setup can be inferred from the analysis of similar aromatic compounds and hydroxylamine (B1172632) derivatives. orientjchem.orghumanjournals.com The UV detector is commonly set at a wavelength where the analyte exhibits maximum absorbance to ensure high sensitivity. ekb.eg

Table 1: Representative HPLC Parameters for Quantitative Analysis

ParameterTypical ConditionsPurpose
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5µm) humanjournals.comStationary phase for separating the analyte based on hydrophobicity.
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water/Buffer (e.g., phosphate) orientjchem.orghumanjournals.comEluent that carries the sample through the column; composition is optimized for best separation.
Flow Rate 1.0 - 1.5 mL/min orientjchem.orghumanjournals.comControls the speed of the mobile phase and the retention time of the analyte.
Detector UV-Vis or Photodiode Array (PDA) Detector at ~254 nm humanjournals.comekb.egDetects the analyte as it elutes from the column by measuring its UV absorbance.
Injection Volume 10 - 20 µL humanjournals.comThe precise volume of the sample introduced into the HPLC system.
Column Temperature Ambient or controlled (e.g., 40-45°C) orientjchem.orghumanjournals.comMaintained constant to ensure reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. While this compound has some volatility, its analysis by GC-MS is often improved through chemical derivatization. jfda-online.com The polar hydroxyl group (-OH) of the oxime can lead to peak tailing and potential degradation in the hot GC inlet or on the column. nih.gov

To mitigate these issues, the compound is often converted into a more volatile and thermally stable derivative prior to analysis. jfda-online.com A common approach is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. nist.gov This derivatization reduces the polarity of the molecule, leading to improved chromatographic peak shape and reproducibility. The mass spectrometer then fragments the eluted derivative, producing a characteristic mass spectrum that serves as a "fingerprint" for identification.

Analysis of the closely related benzaldehyde (B42025) oxime TMS derivative provides a model for the expected methodology. nist.gov The mass spectrum obtained from the GC-MS analysis allows for unambiguous identification of the compound based on its fragmentation pattern.

Table 2: Typical GC-MS Parameters for Analysis of a TMS-Derivatized Oxime

ParameterTypical ConditionsPurpose
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agentsConverts the polar -OH group to a nonpolar -OTMS group, increasing volatility and stability. jfda-online.com
Column Nonpolar capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) hmdb.caSeparates components of the sample based on their boiling points and interactions with the stationary phase.
Carrier Gas Helium or HydrogenInert gas that carries the vaporized sample through the column.
Inlet Temperature 250°C nih.govEnsures rapid vaporization of the derivatized sample without thermal degradation.
Oven Program Temperature ramp (e.g., start at 80°C, ramp to 240°C) nist.govGradually increases column temperature to elute compounds with different boiling points sequentially.
Detector Mass Spectrometer (MS)Ionizes and fragments the eluted compounds, then separates the fragments by mass-to-charge ratio for identification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method that produces a reproducible fragmentation pattern.

Other Analytical Spectroscopic Applications (Beyond Structural Elucidation)

Beyond nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which are primarily used for structural elucidation, other spectroscopic methods find important applications in the routine analysis of this compound.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and accessible technique used to study the electronic transitions within a molecule and to determine its concentration in a solution. researchgate.net The this compound molecule contains a benzene (B151609) ring and a carbon-nitrogen double bond (C=N), which form a conjugated system of pi (π) electrons.

This conjugation allows the molecule to absorb UV radiation, promoting electrons from a π bonding orbital to a π* antibonding orbital. This π → π* transition is characteristic of such aromatic oximes and typically results in strong absorbance in the UV region. researchgate.net For similar oxime compounds, these absorbance maxima are often observed in the 280-305 nm range. researchgate.net

The intensity of this absorption is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert Law. By measuring the absorbance of solutions with known concentrations, a calibration curve can be generated. This curve can then be used to determine the concentration of unknown samples, making UV-Vis spectrophotometry a valuable tool for quantitative analysis. nih.govnih.gov The choice of solvent is important as it can slightly influence the position of the absorption maximum.

Table 3: Summary of UV-Vis Spectrophotometry Application

ParameterDescriptionApplication
Principle Measurement of light absorption by the analyte in the UV-Visible range (approx. 200-800 nm).Investigation of electronic structure and quantification.
Chromophore Conjugated system of the methyl-substituted benzene ring and the C=N oxime group.Responsible for the characteristic π → π* electronic transition and UV absorbance. researchgate.net
Typical λmax (Wavelength of Maximum Absorbance) Expected in the 280-305 nm range. researchgate.netThe specific wavelength used for quantitative measurements to ensure maximum sensitivity.
Quantitative Law Beer-Lambert Law (A = εbc)Relates absorbance (A) to concentration (c), path length (b), and molar absorptivity (ε) for concentration determination. nih.gov
Instrumentation UV-Vis SpectrophotometerMeasures the intensity of light passing through a sample solution in a cuvette.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes (e.g., Green Chemistry Principles)

Future research will undoubtedly focus on developing more environmentally benign and efficient methods for the synthesis of N-[(2-methylphenyl)methylidene]hydroxylamine and its subsequent conversion to oxime ethers. Traditional methods often rely on volatile organic solvents and require significant energy input. nih.gov The application of green chemistry principles is poised to revolutionize this area.

Mechanochemical Synthesis: A prominent avenue is the use of mechanochemistry, where mechanical force (grinding or milling) initiates chemical reactions, often in the absence of a solvent. rsc.orgrsc.orgresearchgate.net This technique has been successfully applied to a wide range of aldehydes and ketones for their conversion to oximes. rsc.orgresearchgate.net Adopting a solvent-free, grinding-based method for the reaction of 2-methylbenzaldehyde (B42018) with hydroxylamine (B1172632) hydrochloride could significantly reduce waste and simplify product purification. nih.gov

Photocatalysis: Visible-light-mediated synthesis is another promising green approach. nih.gov Recent studies have demonstrated the synthesis of oxime esters through multicomponent reactions using eosin (B541160) Y as a photocatalyst under mild, room-temperature conditions. nih.govrsc.org Future work could adapt these photocatalytic strategies for the direct synthesis of this compound or its O-ether derivatives, potentially using catalysts that are both inexpensive and readily available. researchgate.netacs.orgnih.gov

The table below summarizes emerging sustainable synthetic strategies applicable to this compound.

Table 1: Comparison of Sustainable Synthetic Methods for Oxime Synthesis
Method Principles Potential Advantages for this compound Key Research Focus
Mechanochemistry Solvent-free, energy-efficient Reduced solvent waste, high yields, simple procedure. nih.govrsc.org Optimization of grinding parameters (frequency, time), catalyst selection (e.g., Bi₂O₃). nih.gov
Photocatalysis Use of light as an energy source Mild reaction conditions (room temp.), high atom economy, novel reaction pathways. rsc.orgnih.gov Development of efficient photocatalysts, expansion to one-pot oxime ether synthesis. nih.govresearchgate.net

| Aqueous Biphasic Systems | Use of water as a solvent | Reduced environmental impact, simplified catalyst recycling. | Design of phase-transfer catalysts, optimization of pH and temperature. |

Exploitation of Advanced Computational Models for Predictive Chemistry and Material Design

Computational chemistry is becoming an indispensable tool for predicting molecular properties and guiding experimental design. For this compound and its derivatives, advanced computational models offer a pathway to accelerate discovery and innovation.

Density Functional Theory (DFT): DFT calculations are increasingly used to investigate the electronic structure, stability, and reactivity of oxime derivatives. biointerfaceresearch.comjacsdirectory.com Future research can employ DFT to predict the geometric properties, HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP) of this compound ethers. biointerfaceresearch.com Such studies can help in understanding their charge-transfer possibilities and predicting their behavior in different chemical environments, which is crucial for designing new materials. researchgate.netku.ac.ae Computational analysis can also elucidate reaction mechanisms, such as the energetics of formation under different catalytic conditions. researchgate.netku.ac.ae

Machine Learning and AI: The use of transformer models and other neural networks for predicting chemical reaction outcomes is a rapidly advancing field. arxiv.orgnih.gov These models can be trained on large datasets of known reactions to predict the products of novel reactant combinations. In the future, such AI tools could be used to predict the most likely products of reactions involving this compound under various conditions, screen for potential side reactions, and even suggest optimal synthetic routes, thereby streamlining the experimental process. arxiv.org

Exploration of Undiscovered Reactivity Patterns and Transformations for Oxime Ethers

The rich reactivity of the oxime and oxime ether functional groups provides fertile ground for discovering novel chemical transformations. rsc.orgnih.gov Research into the derivatives of this compound is likely to uncover new synthetic applications.

Iminyl Radical Chemistry: A key feature of oxime ethers is their ability to form iminyl radicals upon N–O bond fragmentation. nsf.gov This reactivity has been harnessed in various cyclization and addition reactions. Future work will likely explore new methods for generating iminyl radicals from this compound ethers under milder conditions, for instance, through photoredox catalysis or light-induced ligand-to-metal charge transfer (LMCT) with inexpensive metal catalysts like iron. nsf.govrsc.org This could lead to novel C-C and C-N bond-forming reactions for the synthesis of complex nitrogen-containing heterocycles.

Metal-Catalyzed Cross-Coupling: Oxime ethers are versatile precursors in metal-catalyzed cross-coupling reactions. rsc.org There is potential to develop new catalytic systems that utilize ethers of this compound as coupling partners. This could enable the introduction of the 2-methylbenzylideneiminooxy group onto various aromatic and aliphatic scaffolds, providing access to a wide array of new chemical entities.

Integration into Novel Functional Materials and Devices (non-biological)

The unique chemical properties of the oxime ether linkage are being increasingly exploited in materials science, particularly for the creation of dynamic and responsive materials. This represents a significant non-biological application area for derivatives of this compound.

Dynamic Covalent Polymers and Vitrimers: The reversible nature of the oxime bond allows for its use in dynamic covalent chemistry. rsc.org This has been demonstrated in the formation of macromolecular stars that can dissociate and reconstruct in response to external stimuli. rsc.orgresearchgate.net By incorporating the this compound moiety into polymer backbones or as cross-linkers, it is possible to create self-healing materials, adaptable networks, and vitrimers. Vitrimers are a class of polymers that behave like thermosets at service temperatures but can be reprocessed like thermoplastics at elevated temperatures through associative bond exchange reactions. escholarship.org Poly(oxime-ester) vitrimers have shown promise for catalyst-free bond exchange, offering a route to more sustainable and recyclable plastics. escholarship.orgresearchgate.net

Functional Ligands: Oximes are well-known for their ability to act as ligands, coordinating with a variety of metal ions. researchgate.net this compound could be explored as a ligand for the synthesis of novel organometallic complexes. These complexes could possess interesting catalytic, magnetic, or optical properties, making them suitable for applications in catalysis or as components in functional devices.

The table below outlines potential applications of this compound in materials science.

Table 2: Potential Non-Biological Material Applications
Material Type Key Feature Potential Role of this compound Emerging Research Area
Vitrimers Reprocessable, self-healing As a dynamic oxime-ester cross-linker. escholarship.org Catalyst-free bond exchange for sustainable plastics. researchgate.net
Dynamic Polymers Stimuli-responsive Reversible linkages for creating adaptable macromolecular structures. rsc.org Development of smart materials that respond to pH, light, or temperature. researchgate.net

| Organometallic Complexes | Catalytic/electronic properties | As a chelating ligand for transition metals. researchgate.net | Synthesis of novel catalysts or materials with unique electronic properties. |

Application of Real-time Spectroscopic Probes for Reaction Monitoring and Mechanistic Elucidation

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing chemical processes. The application of in-situ spectroscopic techniques to reactions involving this compound will be a key area of future research.

NMR Spectroscopy: Real-time or in-line Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reaction progress. researchgate.net It allows for the simultaneous quantification of reactants, intermediates, and products without the need for sampling and quenching. beilstein-journals.orgacs.org Applying this technique to the synthesis of this compound would provide precise kinetic data, help identify transient intermediates, and lead to a more complete mechanistic understanding of its formation. researchgate.netmagritek.com

Infrared (IR) and Raman Spectroscopy: In-situ Attenuated Total Reflectance (ATR)-IR spectroscopy is another valuable technique for real-time reaction monitoring. mt.comrsc.org It can track the disappearance of the aldehyde carbonyl stretch and the appearance of the C=N and O-H stretches of the oxime. researchgate.netresearchgate.net This provides a continuous profile of the reaction kinetics. nih.gov Raman spectroscopy can similarly be used to follow the reaction in real-time, offering complementary information and being particularly useful for reactions in aqueous media or for monitoring specific vibrational modes that are weak in the IR spectrum.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[(2-methylphenyl)methylidene]hydroxylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between 2-methylbenzaldehyde and hydroxylamine hydrochloride. The reaction is conducted in an alcoholic solvent (e.g., ethanol) under reflux with a base like sodium acetate to neutralize HCl byproducts . Optimization involves varying temperature (60–80°C), solvent polarity, and reaction time. Purity is enhanced through recrystallization or chromatography. Yield improvements are achieved by slow addition of hydroxylamine hydrochloride to avoid side reactions.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm the imine (-CH=N-) and hydroxylamine (-NHOH) groups. For example, the imine proton appears as a singlet near δ 8.1 ppm .
  • IR : Stretching frequencies for N-O (~930 cm1^{-1}) and C=N (~1640 cm1^{-1}) bonds.
  • Mass Spectrometry : Molecular ion peak (M+^+) at m/z 149.19 (C9_9H11_{11}NO) .
  • X-ray Crystallography : Resolves bond lengths and dihedral angles, critical for confirming stereochemistry (e.g., E/Z configuration) .

Q. What are the common chemical reactions of this compound, and what reagents are used?

  • Methodological Answer :

  • Oxidation : Reacts with H2_2O2_2 or KMnO4_4 to form nitroso derivatives. Monitor via TLC for nitroso intermediate formation .
  • Reduction : NaBH4_4 or LiAlH4_4 reduces the imine to an amine. Quench excess reductant with aqueous NH4_4Cl .
  • Substitution : Alkyl halides substitute the hydroxylamine group under basic conditions. Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity and biological activity of this compound?

  • Methodological Answer :

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) increase electrophilicity of the imine, enhancing reactivity in nucleophilic additions. Compare with analogs like N-[(2,4-difluorophenyl)methylidene]hydroxylamine .
  • Biological Activity : Methyl groups at the 2-position improve lipophilicity, enhancing membrane permeability in cytotoxicity assays. Use logP calculations and cell viability studies (e.g., MTT assays) to correlate structure-activity relationships .

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). Validate with MD simulations to assess stability of hydrogen bonds with active-site residues .
  • QSAR Models : Train models using descriptors (e.g., HOMO-LUMO gap, polar surface area) and bioactivity data from analogs .

Q. What experimental strategies resolve contradictions in reported antitumor mechanisms of hydroxylamine derivatives?

  • Methodological Answer :

  • Mechanistic Profiling : Compare apoptosis induction (via caspase-3 activation) vs. ROS generation (using DCFH-DA probes) across cell lines (e.g., MDA-MB-231 vs. HepG2) .
  • Metabolic Studies : Use LC-MS to detect reactive metabolites (e.g., nitroso intermediates) that may explain discrepancies in cytotoxicity .

Q. How can crystallographic data address challenges in refining the structure of this compound derivatives?

  • Methodological Answer :

  • Twinned Data : Use SHELXL for refinement of high-resolution datasets. Apply TWIN and BASF commands to model twin domains .
  • Hydrogen Bonding : Analyze O–H···N interactions in crystal packing (e.g., tetramer formation) to validate supramolecular motifs .

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